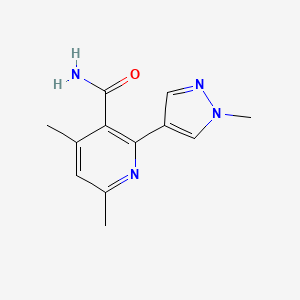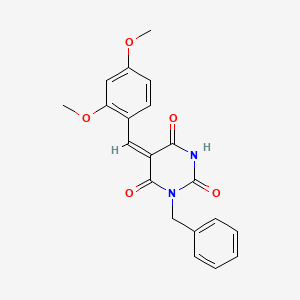
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (DMN) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinamide and has been studied for its biochemical and physiological effects.
Mécanisme D'action
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately, cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has also been shown to inhibit the activity of other PARP family members, such as PARP-2 and tankyrase-1.
Biochemical and Physiological Effects
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In addition, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized in the lab and is relatively stable. However, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide. Another area of interest is the investigation of the potential applications of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide in combination with other therapies, such as immunotherapy and targeted therapy. Furthermore, the neuroprotective effects of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide need to be further explored in animal models and clinical trials. Finally, the development of new methods for the delivery of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide to improve its bioavailability and solubility is also an important area of research.
Conclusion
In conclusion, 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide (4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide) is a chemical compound with potential applications in scientific research. It has been shown to inhibit the activity of PARP-1 and other PARP family members, leading to cell death. 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has potential applications in cancer therapy and neurodegenerative diseases. However, further research is needed to fully explore its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide involves the reaction of 4,6-dimethyl-2-nicotinoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from ethanol to obtain 4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide as a white crystalline solid.
Applications De Recherche Scientifique
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 has been suggested as a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
4,6-dimethyl-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)15-11(10(7)12(13)17)9-5-14-16(3)6-9/h4-6H,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEVXVCFCIYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)

![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6122533.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)